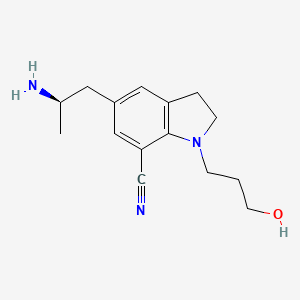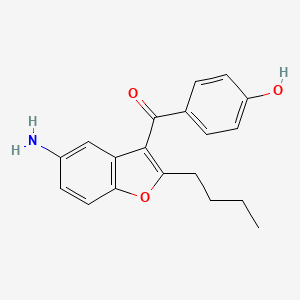
(5-aMino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)Methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Amino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran ring system substituted with amino, butyl, and hydroxyphenyl groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the use of aluminum (III) chloride as a catalyst in chlorobenzene at temperatures ranging from 65 to 70°C . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with precise temperature control and the use of specialized equipment to handle the reagents and intermediates safely. The scalability of the synthetic route is crucial for commercial applications, ensuring consistent quality and efficiency.
化学反应分析
Types of Reactions
(5-Amino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
(5-Amino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of (5-amino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
(5-Amino-2-butyl-1-benzofuran-3-yl)(4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a hydroxy group.
(5-Amino-2-butyl-1-benzofuran-3-yl)(4-chlorophenyl)methanone: Contains a chloro group instead of a hydroxy group.
(5-Amino-2-butyl-1-benzofuran-3-yl)(4-nitrophenyl)methanone: Features a nitro group in place of the hydroxy group.
Uniqueness
The presence of the hydroxy group in (5-amino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone imparts unique chemical properties, such as increased hydrogen bonding capability and reactivity in substitution reactions. This makes it distinct from its analogs with different substituents.
属性
分子式 |
C19H19NO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
(5-amino-2-butyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H19NO3/c1-2-3-4-17-18(15-11-13(20)7-10-16(15)23-17)19(22)12-5-8-14(21)9-6-12/h5-11,21H,2-4,20H2,1H3 |
InChI 键 |
ZBSCIIGOYCSAQV-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol](/img/structure/B13443251.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13443259.png)
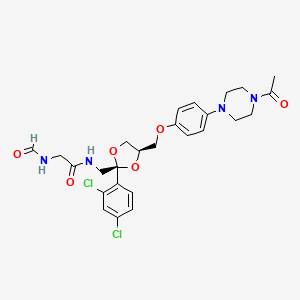
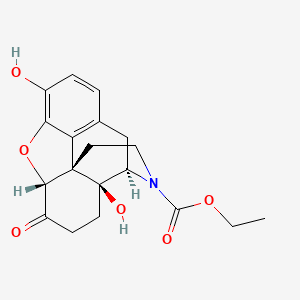

![[(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B13443283.png)
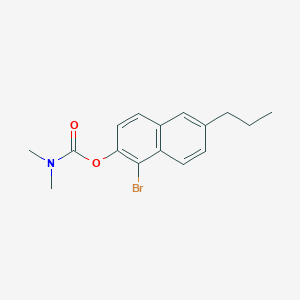
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
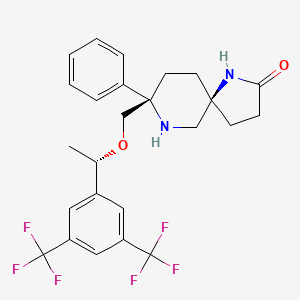

![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)

![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
